molecular formula C9H8FNO3 B12105439 Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate

Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B12105439
M. Wt: 197.16 g/mol
InChI Key: YQCGQYHLPIEQBC-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a fused furan and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the reaction of 3-furaldehyde with ethyl azidoacetate under specific conditions. One common method includes the use of p-toluenesulfonic acid as a catalyst in toluene, which facilitates the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may interact with specific enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

The presence of the fluorine atom in this compound makes it unique, as fluorine can influence the compound’s electronic properties and its interactions with biological targets.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C9H8FNO3/c1-2-13-9(12)7-6(10)8-5(11-7)3-4-14-8/h3-4,11H,2H2,1H3

InChI Key

YQCGQYHLPIEQBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CO2)F

Origin of Product

United States

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